Methyl tetradecanoate

Catalog No.
S592968
CAS No.
124-10-7
M.F
C15H30O2
M. Wt
242.4 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl tetradecanoate

CAS Number

124-10-7

Product Name

Methyl tetradecanoate

IUPAC Name

methyl tetradecanoate

Molecular Formula

C15H30O2

Molecular Weight

242.4 g/mol

InChI

InChI=1S/C15H30O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15(16)17-2/h3-14H2,1-2H3

InChI Key

ZAZKJZBWRNNLDS-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCC(=O)OC

Solubility

Insol in water; miscible in ethyl alcohol, ether, acetone
SOL IN OILS
Insoluble in water
soluble in alcohol, most fixed oils; insoluble in wate

Synonyms

Myristic Acid Methyl Ester; Emery 2214; Metholeneat 2495; Methyl Myristate; Methyl n-Tetradecanoate; Methyl Tetradecanoate; NSC 5029; Pastel M 14; Pastell M 14; Uniphat A50

Canonical SMILES

CCCCCCCCCCCCCC(=O)OC

Plant Biochemistry and Metabolite Identification:

Methyl tetradecanoate is a naturally occurring plant metabolite. Researchers use it as a standard for identifying and quantifying this compound in plant extracts through chromatography techniques. This helps understand the plant's metabolic pathways and the presence of specific fatty acids. [Source: National Institutes of Health, PubChem - Methyl tetradecanoate ""]

Flavor and Fragrance Research:

Methyl tetradecanoate contributes to the flavor and fragrance profiles of various plants and food products. Scientists use it as a reference compound in sensory analysis and gas chromatography-mass spectrometry (GC-MS) to identify and characterize the volatile compounds responsible for these sensory properties. [Source: National Institute of Standards and Technology (NIST) WebBook - Methyl tetradecanoate ""]

Physical Description

Liquid
colourless, oily liquid or white, waxy solid with a faint onion, honey, orris odou

Color/Form

COLORLESS, OILY LIQ OR WHITE, WAXY SOLID

XLogP3

6.8

Boiling Point

295.0 °C
295 °C

Density

0.8671 @ 20 °C
0.870(15.5°)

LogP

6.41 (LogP)
6.41
log Kow= 6.41

Odor

Honey & orris-like (Iris florentina) odor
FATTY COCONUT, COGNAC ODOR

Appearance

Unit:1 gramSolvent:nonePurity:99%Physical liquid

Melting Point

19.0 °C
Mp 18.5 °
19 °C
18.5°C

UNII

RG9851783C

GHS Hazard Statements

Not Classified;
Reported as not meeting GHS hazard criteria by 1646 of 1648 companies (only ~ 0.1% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Vapor Pressure

4.90e-04 mmHg
4.9X10-4 mm Hg @ 25 °C

Other CAS

124-10-7

Wikipedia

Methyl myristate

Use Classification

EPA Safer Chemical Functional Use Classes -> Solvents
Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern
Food additives -> Flavoring Agents
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index
Fatty Acyls [FA] -> Fatty esters [FA07] -> Wax monoesters [FA0701]
Cosmetics -> Emollient; Skin conditioning

Methods of Manufacturing

BY DIRECT ESTERIFICATION OF METHANOL WITH MYRISTIC ACID IN PRESENCE OF GASEOUS HYDROGEN CHLORIDE.
...ALCOHOLYSIS OF COCONUT OIL WITH METHANOL. METHOD OF PURIFICATION: VACUUM FRACTIONAL DISTILLATION.

General Manufacturing Information

All other chemical product and preparation manufacturing
Petroleum lubricating oil and grease manufacturing
Tetradecanoic acid, methyl ester: ACTIVE
NON-ALCOHOLIC BEVERAGES 0.25-0.50 PPM; ICE CREAM, ICES, ETC 0.25-0.50 PPM; CANDY 2.4 PPM; BAKED GOODS 0.30-2.0 PPM; GELATINS & PUDDINGS 0.24 PPM.
AN EFFECTIVE INHIBITOR OF TYROPHAGUS PUTRESCENTIAE MITE DEVELOPMENT WHEN INCORPORATED INTO DOG FOOD.
FEMA NUMBER 2722

Analytic Laboratory Methods

DETERMINATION OF METHYL MYRISTATE IN FATS & OILS BY GAS CHROMATOGRAPHY.

Interactions

LINEAR ALKANES OF SPECIFIC CHAIN LENGTH ENHANCED DIFFERENTIALLY THE MITOGENIC RESPONSE OF MURINE SPLEEN LYMPHOCYTES TO THE LECTIN PHYTOHEMAGGLUTININ. WITHIN THE HOMOLOGOUS SERIES OF COMPOUNDS HAVING C6-18, A BIPHASIC STRUCTURE-FUNCTION RELATIONSHIP WAS FOUND, WITH MAXIMUM COMITOGENIC ACTIVITY OCCURRING FOR TETRADECANE. THE CONCN OF TETRADECANE HAVING EQUIVALENT COMITOGENIC ACTIVITY WAS SIMILAR TO THAT OF METHYL MYRISTATE.
Linear saturated fatty acid methyl esters were comitogenic with lectins for mouse lymphocytes, the degree of comitogenicity being strongly dependent on the length of the acyl group, and maximal for methyl tetradecanoate. Lesser effects were found for analogs with 10, 12, or 16 acyl carbon atoms, whereas those with fewer than 10 or more than 16 were inactive. /Methyl esters/

Dates

Modify: 2023-08-15
1. K. Tomita et al. “Plasma Free Myristic Acid Proportion Is a Predictor of Nonalcoholic Steatohepatitis” Digestive Diseases and Sciences, vol. 56 pp. 3045-3052, 20112. H. Iijima et al. “The Inhibitory Action of Long-Chain Fatty Acids on the DNA Binding Activity of p53” Lipids, vol. 41 pp. 521-527, 20063. W. Bernhard et al. “Increased palmitoyl-myristoyl-phosphatidylcholine in neonatal rat surfactant is lung specific and correlates with oral myristic acidsupply” Journal of Applied Physiology, vol. 111 pp. 449-457, 20114. R. Micha and D. Mozaffarian “Saturated Fat and Cardiometabolic Risk Factors, Coronary Heart Disease, Stroke, and Diabetes: a Fresh Look at theEvidence” Lipids, vol. 45 pp. 893-905, 2010

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